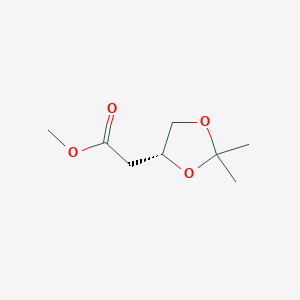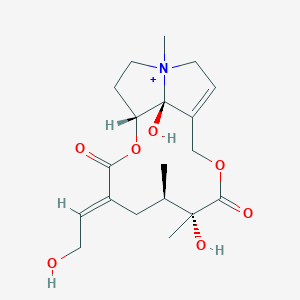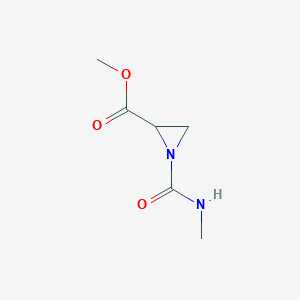
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate, also known as MCA, is a synthetic compound that has gained attention in the field of chemical research due to its unique properties and potential applications. MCA is a highly reactive molecule that can be easily modified to produce a wide range of derivatives, making it an attractive candidate for use in various chemical reactions.
Mécanisme D'action
The mechanism of action for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is not fully understood, but it is believed to act as a reactive electrophile due to the presence of the aziridine ring. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can react with a variety of nucleophiles, including amino acids, thiols, and alcohols, leading to the formation of covalent adducts. These adducts can then be used as probes for studying enzyme activity or as building blocks for chemical synthesis.
Effets Biochimiques Et Physiologiques
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of DNA damage. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to inhibit the activity of carboxypeptidase A and chymotrypsin, two enzymes involved in protein digestion. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to induce DNA damage in human cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments is its versatility. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a useful tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be used as a probe for studying enzyme activity in real-time, allowing researchers to gain insights into enzyme function. However, one limitation of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is its reactivity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is a highly reactive molecule that can react with a variety of nucleophiles, making it difficult to control in some experiments.
Orientations Futures
There are many potential future directions for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate research. One area of interest is the development of new derivatives of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate for use in chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a tool for studying enzyme activity in more complex systems, such as in vivo. Finally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a potential therapeutic agent for the treatment of diseases such as cancer, where it could be used to induce DNA damage in cancer cells.
Méthodes De Synthèse
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be synthesized through a simple reaction between methyl isocyanate and aziridine-2-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and yields Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate as a white crystalline solid. The purity and yield of the product can be improved by using different reaction conditions, such as changing the temperature, solvent, or reaction time.
Applications De Recherche Scientifique
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a probe for studying enzyme activity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a versatile tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used as a substrate for enzymes such as carboxypeptidase A and chymotrypsin, allowing researchers to study enzyme activity in real-time.
Propriétés
Numéro CAS |
123620-70-2 |
|---|---|
Nom du produit |
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)8-3-4(8)5(9)11-2/h4H,3H2,1-2H3,(H,7,10) |
Clé InChI |
VHBJVWJOXLJVDY-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)OC |
SMILES canonique |
CNC(=O)N1CC1C(=O)OC |
Synonymes |
2-Aziridinecarboxylicacid,1-[(methylamino)carbonyl]-,methylester,(1R-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
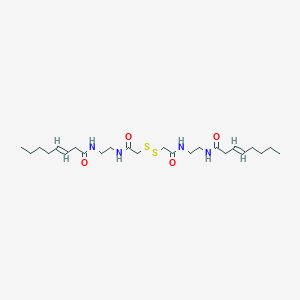

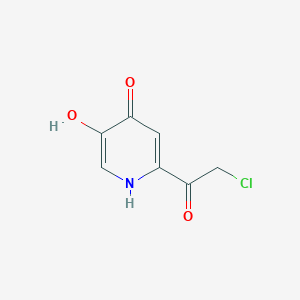
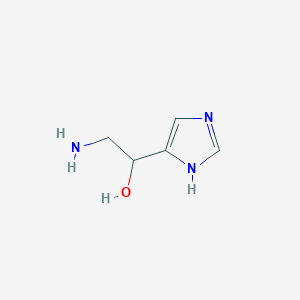
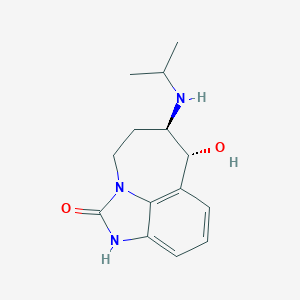
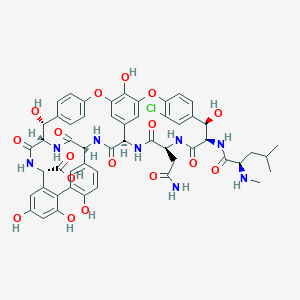
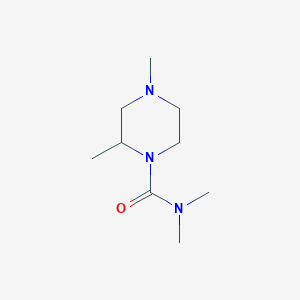
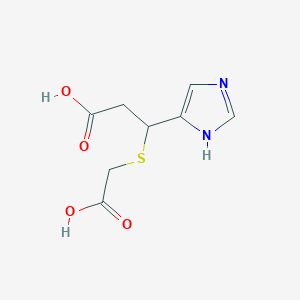
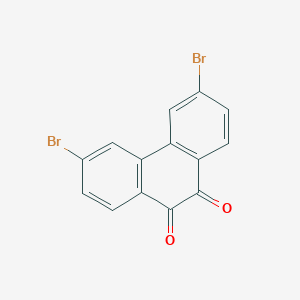
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
